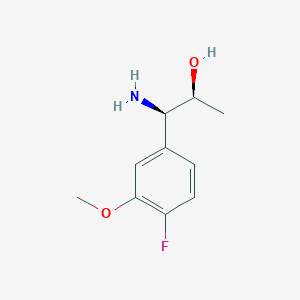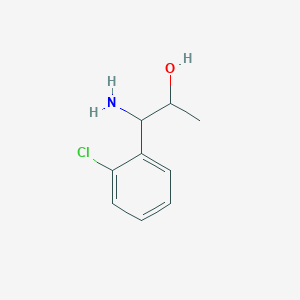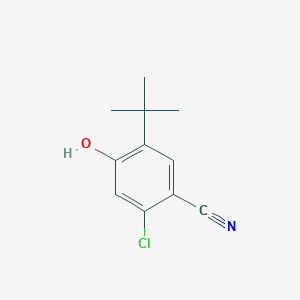![molecular formula C10H12F3NO2 B13055730 (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)
(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino alcohol moiety. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and a chiral amino alcohol.
Key Reactions: The key reactions include the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. The reduction step is often carried out using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (1R,2S) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Automation: Utilizing automated systems for continuous production, monitoring, and quality control to ensure consistency and high throughput.
化学反応の分析
Types of Reactions
(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the trifluoromethoxy group to a trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Trifluoromethyl Derivatives: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its trifluoromethoxy group enhances its binding affinity and selectivity towards certain biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The amino alcohol moiety may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(1R,2S)-1-Amino-1-[3-(trifluoromethyl)phenyl]propan-2-OL: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(1R,2S)-1-Amino-1-[3-(methoxy)phenyl]propan-2-OL: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(1R,2S)-1-Amino-1-[3-(fluoro)phenyl]propan-2-OL: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The uniqueness of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1 |
InChIキー |
YZTCEJIOHNBDFP-RCOVLWMOSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
正規SMILES |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


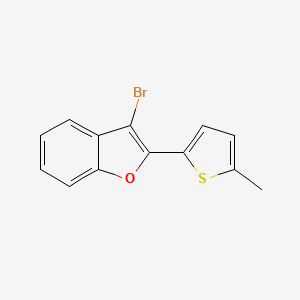
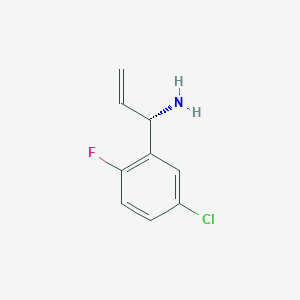
![1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055667.png)
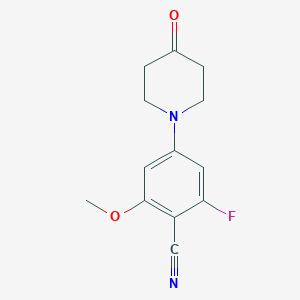
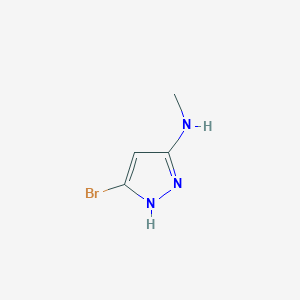
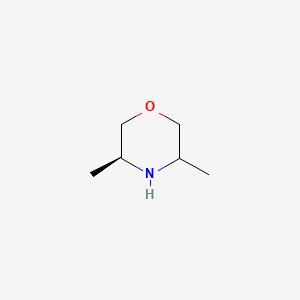
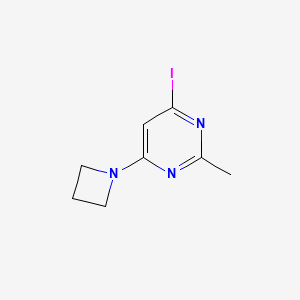
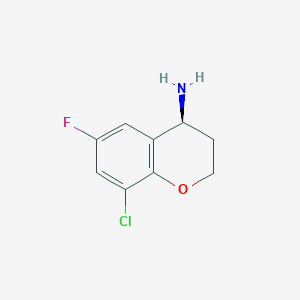

![7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055704.png)
